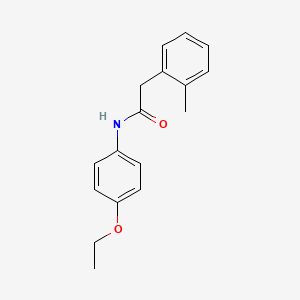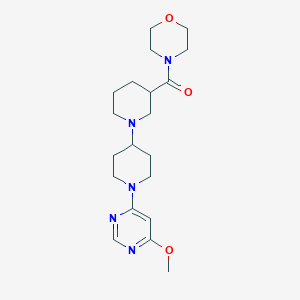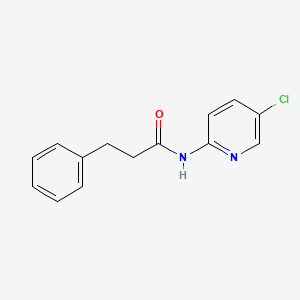![molecular formula C20H23ClFN5O B5325000 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5325000.png)
4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, also known as CFPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biological and pharmacological activities. In
科学的研究の応用
4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has also been found to be effective in the treatment of anxiety and depression.
作用機序
The exact mechanism of action of 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This compound has also been found to modulate the activity of the GABAergic system, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has several advantages for lab experiments. It has been found to be relatively stable and easy to handle. This compound has also been found to exhibit good solubility in a range of solvents, which makes it suitable for a range of experimental conditions. However, this compound has some limitations for lab experiments. It has been found to be relatively expensive, which may limit its use in large-scale experiments. This compound has also been found to exhibit some toxicity, which may limit its use in certain experimental systems.
将来の方向性
There are several future directions for 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine research. One area of research could focus on the development of new synthesis methods for this compound. Another area of research could focus on the optimization of this compound for therapeutic applications. This could involve the development of new formulations or the identification of new targets for this compound. Finally, future research could focus on the development of new analogs of this compound with improved pharmacological properties. This could involve the modification of the pyrimidine or piperazine moieties of the molecule.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological and pharmacological activities and has been found to be effective in the treatment of a range of conditions. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, which could lead to the development of new therapeutic agents with improved pharmacological properties.
合成法
The synthesis of 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 1-piperidinylpyrimidine. The final product is obtained after purification by column chromatography.
特性
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN5O/c21-15-5-4-6-16(22)18(15)19(28)26-13-11-25(12-14-26)17-7-8-23-20(24-17)27-9-2-1-3-10-27/h4-8H,1-3,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMIXFAAFXRJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propane-1,2-diol](/img/structure/B5324923.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide](/img/structure/B5324926.png)


![N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5324941.png)
![methyl 3-({3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}methyl)benzoate](/img/structure/B5324944.png)
![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-phenylpyrimidin-2-amine](/img/structure/B5324955.png)
![4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2(1H)-quinazolinone](/img/structure/B5324963.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5324980.png)
![7-acetyl-N-propyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324994.png)
![(3S*,5S*)-1-(2-chlorobenzoyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5325014.png)
![N-benzyl-N'-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5325017.png)
